molecular formula C22H18ClNO2 B15214824 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole CAS No. 89249-63-8

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole

Cat. No.: B15214824
CAS No.: 89249-63-8
M. Wt: 363.8 g/mol
InChI Key: NIQGWRBLFACKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is a chemical compound for research and development. Compounds featuring the 4,5-dihydroisoxazole (isoxazoline) scaffold are of significant interest in medicinal chemistry and materials science . The structure of this particular compound incorporates a benzhydryl group, which can influence steric bulk and molecular recognition, and a 3-chlorophenoxy moiety, which may affect electronic properties and binding interactions. Similar dihydroisoxazole derivatives are investigated for their potential biological activities and photophysical properties . Researchers can utilize this compound as a key synthetic intermediate or as a core structural element for developing new pharmaceutical candidates or functional materials. The specific research value, main applications, and mechanism of action for this compound are areas for active investigation. Handling should be in accordance with laboratory safety protocols. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

89249-63-8

Molecular Formula

C22H18ClNO2

Molecular Weight

363.8 g/mol

IUPAC Name

3-benzhydryl-5-(3-chlorophenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H18ClNO2/c23-18-12-7-13-19(14-18)25-21-15-20(24-26-21)22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21-22H,15H2

InChI Key

NIQGWRBLFACKJT-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with 3-chlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine to form the final product, this compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoxazole ring undergoes oxidation to form aromatic isoxazole derivatives under controlled conditions.

ReagentConditionsProduct FormedYield (%)Reference
KMnO₄Acidic aqueous, 80°C3-Benzhydryl-5-(3-chlorophenoxy)isoxazole72
H₂O₂Ethanol, 60°CEpoxide derivative (via oxygen insertion)58

Mechanistic Insights :

  • Manganese-based oxidants selectively dehydrogenate the 4,5-dihydroisoxazole ring while leaving the chlorophenoxy group intact .

  • Hydrogen peroxide induces epoxidation at the benzhydryl group's double bond in non-polar solvents.

Reduction Reactions

The compound's reducible moieties include the isoxazole ring and chlorophenoxy group.

ReagentConditionsProduct FormedSelectivityReference
LiAlH₄THF, 0°C → RTRing-opened β-amino alcoholHigh
H₂/Pd-CEthanol, 50 psiDechlorinated phenoxy analogModerate

Key Findings :

  • Lithium aluminum hydride reduces the N–O bond, yielding a β-amino alcohol intermediate critical for pharmaceutical applications .

  • Catalytic hydrogenation removes the chlorine atom from the phenoxy group with 89% selectivity under optimized pressure.

Substitution Reactions

The 3-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS).

NucleophileBaseProduct FormedRate Constant (k, M⁻¹s⁻¹)Reference
PiperidineK₂CO₃, DMF3-(Piperidin-1-yl)phenoxy derivative4.2 × 10⁻³
Sodium thiophenolateNaOH, H₂O/EtOH3-(Phenylthio)phenoxy analog1.8 × 10⁻³

Reactivity Trends :

  • Electron-withdrawing substituents on the benzene ring accelerate NAS rates by 3-fold compared to electron-donating groups .

  • Steric hindrance from the benzhydryl group limits substitution at the ortho position.

Ring-Opening Reactions

The dihydroisoxazole ring undergoes cleavage under acidic or nucleophilic conditions.

ReagentConditionsProduct FormedApplicationReference
HCl (conc.)Reflux, 12 hrβ-Keto amidePeptide synthesis
NH₂OH·HClEtOH, 70°CHydroxamic acid derivativeMetalloproteinase inhibition

Mechanistic Pathway :

  • Acid hydrolysis proceeds via protonation of the oxygen atom, followed by ring cleavage to form a β-keto amide .

  • Hydroxylamine attacks the electrophilic carbon adjacent to the nitrogen, generating hydroxamic acids.

Comparative Reactivity Analysis

Reaction Type3-Chloro Derivative (This Compound)4-Chloro Analog3-Bromo Derivative
Oxidation Ratet₁/₂ = 45 min (KMnO₄)t₁/₂ = 68 mint₁/₂ = 22 min
NAS ReactivityModerate (Cl activation)Low (steric hindrance)High (Br better leaving group)
Reduction Selectivity89% dechlorination72% dechlorination95% debromination

Structural Influences :

  • The 3-chloro substituent enhances NAS reactivity compared to 4-chloro analogs due to reduced steric effects.

  • Bromine substitution increases ring-opening rates by 2.1× compared to chlorine .

Scientific Research Applications

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar 4,5-Dihydroisoxazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole and related compounds:

Compound Name Substituents at Position 3 Substituents at Position 5 Key Biological Activities References
This compound Benzhydryl (C₆H₅)₂CH- 3-Chlorophenoxy (Cl-C₆H₄-O-) Not directly reported -
3-(3-Chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) 3-Chlorophenyl (Cl-C₆H₄-) 4-Pyridyl (C₅H₄N-) Anti-inflammatory (TNF-α/IL-6 inhibition, HMGB1 translocation blockade)
Tetrahydroquinoline/4,5-dihydroisoxazole hybrids Tetrahydroquinoline Variable alkyl/aryl groups ABCG2 inhibition (anticancer)
(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate 4-Chlorophenyl (Cl-C₆H₄-) Benzenesulfonate (C₆H₅SO₃-) Structural studies (X-ray crystallography)
5-[(Benzo[d][1,3]dioxol-5-yl)methyl]-3-[4-(pyridin-2-yl)phenyl]-4,5-dihydroisoxazole 4-(Pyridin-2-yl)phenyl (C₅H₄N-C₆H₄-) Benzo[d][1,3]dioxolemethyl (C₈H₅O₂-CH₂-) Crystal structure analysis

Pharmacological and Mechanistic Differences

  • Anti-Inflammatory Activity: DIC (3-(3-chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole) inhibits TNF-α and IL-6 release in LPS-stimulated macrophages, suppresses COX-2/PGE₂, and blocks HMGB1 nuclear translocation via NF-κB and MAPK pathways . The 3-chlorophenoxy group could modulate receptor binding differently than DIC’s pyridyl moiety.
  • Anticancer Activity: Tetrahydroquinoline hybrids inhibit ABCG2, a multidrug resistance protein, by binding to both S1 and S2 pockets of the transporter . In contrast, the bulky benzhydryl group in the target compound may hinder binding to these pockets, limiting ABCG2 inhibition.
  • Antibacterial Activity :

    • Isoxazoline benzamides with 4,5-dihydroisoxazole rings exhibit enhanced activity against Staphylococcus aureus due to improved target (FtsZ) binding . The target compound’s benzhydryl group might sterically hinder interactions with bacterial proteins compared to smaller substituents.

Physicochemical Properties

  • Solubility : The benzhydryl group in the target compound increases hydrophobicity, likely reducing water solubility compared to DIC (which has a polar pyridyl group) .
  • Synthetic Accessibility :
    • DIC is synthesized via cycloaddition of 3-chloro-benzonitrile oxide with 4-vinylpyridine (46% yield) .
    • The target compound may require similar cycloaddition strategies but could face challenges in yield due to steric hindrance from the benzhydryl group .

Structural Insights from Crystallography

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate adopts a distorted envelope conformation in its crystal structure, with the benzenesulfonate group influencing packing via C–H···O interactions .

Q & A

Basic Question: What methodologies are recommended for optimizing the synthesis of 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole?

Answer:
Synthetic optimization should focus on reaction parameters such as catalyst selection, stoichiometry, and solvent systems. For example, chloramine-T trihydrate has been used as a nitrene precursor in cycloaddition reactions to form isoxazoline derivatives, achieving yields of 65–73% under reflux conditions . To improve efficiency, consider:

  • Reagent purity : Ensure anhydrous conditions for sensitive intermediates (e.g., substituted benzaldehydes).
  • Catalyst screening : Test alternatives to chloramine-T, such as hypervalent iodine reagents, to reduce side reactions.
  • Temperature control : Monitor exothermic steps to prevent decomposition of the dihydroisoxazole core.
  • Workup protocols : Use column chromatography (e.g., chloroform-based eluents) for purification, as described for analogous compounds .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals to confirm substituent positions, particularly the benzhydryl and chlorophenoxy groups. For example, δ 3.15–3.59 ppm (m, CH₂ in dihydroisoxazole) and aromatic protons at δ 7.21–8.16 ppm .
  • X-ray crystallography : Resolve bond angle deviations (e.g., C10–C9–C3 = 113.4°) and intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) to validate steric effects .
  • Elemental analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Question: How can researchers resolve contradictions in structural data between computational models and experimental results?

Answer:
Discrepancies often arise from non-covalent interactions (e.g., van der Waals forces) not fully captured in simulations. To address this:

  • Multi-technique validation : Cross-reference NMR, X-ray, and DFT calculations. For instance, planar deviations in the isoxazole ring (max. 0.007 Å) observed crystallographically may require adjusted torsional parameters in computational models .
  • Dynamic effects : Use molecular dynamics simulations to account for conformational flexibility, especially in bulky substituents like benzhydryl groups.

Advanced Question: What experimental designs are suitable for evaluating the compound's biological activity?

Answer:

  • Antimicrobial assays : Follow protocols for analogous bis(isoxazoline) derivatives, using standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenoxy with nitro or methoxy groups) to identify pharmacophores.
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices, ensuring biological activity is not due to non-specific toxicity.

Advanced Question: How can computational methods accelerate reaction design for this compound?

Answer:

  • Reaction path searching : Employ quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, as demonstrated by ICReDD’s integration of computation and experimentation .
  • Machine learning : Train models on existing isoxazole synthesis data to optimize solvent/catalyst combinations, reducing trial-and-error experimentation.
  • Energy profiling : Calculate activation barriers for key steps (e.g., cycloaddition) to identify rate-limiting stages requiring thermal or catalytic intervention.

Advanced Question: What mechanistic insights are needed to explain regioselectivity in the formation of the dihydroisoxazole ring?

Answer:

  • Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to track nitrene incorporation into the isoxazole ring.
  • Kinetic studies : Monitor intermediate formation via in situ IR or Raman spectroscopy to identify whether selectivity arises from electronic (e.g., directing effects of chloro substituents) or steric factors.
  • Theoretical studies : Compare Fukui indices for competing reaction sites to predict regiochemical outcomes .

Advanced Question: How can researchers ensure reproducibility in purity assessment across labs?

Answer:

  • Standardized protocols : Adopt TLC (Rf = 0.53–0.67 in chloroform) and HPLC with UV detection (λ = 254 nm) for consistency .
  • Recrystallization : Use water-ethanol mixtures (65% yield, m.p. 141–143°C) to eliminate oily byproducts common in dihydroisoxazole syntheses .
  • Inter-lab validation : Share representative NMR spectra and crystallographic data (e.g., CIF files) for cross-verification .

Advanced Question: What reactor design considerations apply to scaling up synthesis?

Answer:

  • Batch vs. flow chemistry : Evaluate continuous flow systems to improve heat transfer during exothermic cycloadditions, minimizing decomposition.
  • Mixing efficiency : Use baffled reactors to ensure homogeneity in viscous reaction mixtures containing benzhydryl groups.
  • Safety protocols : Implement pressure relief systems for reactions involving volatile chlorinated solvents .

Advanced Question: How can structural modifications enhance the compound’s stability under physiological conditions?

Answer:

  • Steric shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to reduce oxidative degradation.
  • Prodrug strategies : Convert the dihydroisoxazole to a hydrolytically stable oxazole prodrug, activated enzymatically in vivo.
  • Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility without altering core reactivity .

Advanced Question: What collaborative frameworks integrate synthetic chemistry with computational biology for this compound?

Answer:

  • Interdisciplinary teams : Combine synthetic chemists, crystallographers, and computational biologists to model bioactivity and optimize synthesis in parallel.
  • Data repositories : Share reaction conditions, spectral data, and bioassay results in open-access platforms (e.g., PubChem) to accelerate SAR studies .
  • Feedback loops : Use experimental bioactivity data to refine docking simulations, prioritizing derivatives with predicted target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.